molecular formula C11H20N2OS2 B12483889 2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate

2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate

Cat. No.: B12483889
M. Wt: 260.4 g/mol
InChI Key: PYWCRVOSVWNSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of carbodithioates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate typically involves the reaction of tert-butylamine with a suitable carbonyl compound, followed by the introduction of a pyrrolidine-1-carbodithioate moiety. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as crystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions would vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbodithioate groups into molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butylamino)-2-oxoethyl pyrrolidine-1-carbodithioate: Unique for its specific structure and reactivity.

    Other Carbodithioates: Compounds with similar functional groups but different substituents, which might exhibit different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications

Properties

Molecular Formula

C11H20N2OS2

Molecular Weight

260.4 g/mol

IUPAC Name

[2-(tert-butylamino)-2-oxoethyl] pyrrolidine-1-carbodithioate

InChI

InChI=1S/C11H20N2OS2/c1-11(2,3)12-9(14)8-16-10(15)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,14)

InChI Key

PYWCRVOSVWNSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC(=S)N1CCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.